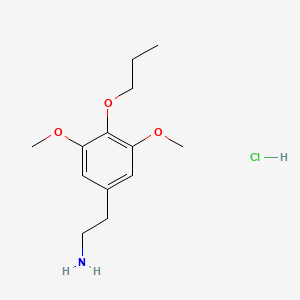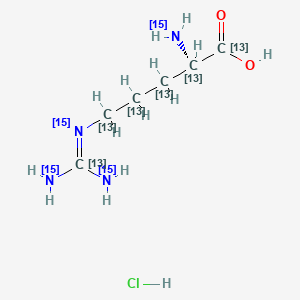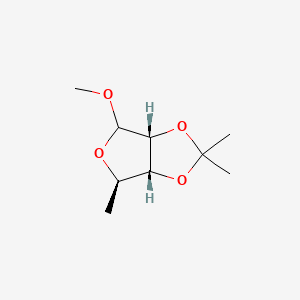![molecular formula C14H28O2 B579962 Myristic acid, [1-14C] CAS No. 17029-30-0](/img/structure/B579962.png)
Myristic acid, [1-14C]
描述
Myristic acid, [1-14C] is a radiolabeled form of myristic acid, a naturally occurring saturated fatty acid also known as tetradecanoic acid. The radiolabeling involves the incorporation of carbon-14 at the first carbon position of the fatty acid chain. This compound is widely used in scientific research to trace and study metabolic pathways, lipid biochemistry, and protein modifications.
Synthetic Routes and Reaction Conditions:
Hydrolysis of Trimyristin: Myristic acid can be obtained by hydrolyzing trimyristin, a triglyceride found in nutmeg and other sources.
Radiolabeling: The incorporation of carbon-14 is achieved through a series of organic synthesis steps, starting with a precursor molecule that contains the carbon-14 isotope. The labeled precursor is then subjected to a series of reactions to form myristic acid, [1-14C].
Industrial Production Methods: Industrial production of myristic acid typically involves the extraction and hydrolysis of natural fats and oils, such as coconut oil and palm kernel oil, which are rich sources of myristic acid . The radiolabeling process is carried out in specialized facilities equipped to handle radioactive materials.
Types of Reactions:
Oxidation: Myristic acid can undergo oxidation to form myristyl aldehyde and myristyl alcohol.
Reduction: Reduction of myristic acid yields myristyl alcohol.
Esterification: Myristic acid reacts with alcohols to form esters, such as methyl myristate.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or hydrochloric acid are used to facilitate esterification reactions.
Major Products:
Oxidation: Myristyl aldehyde, myristyl alcohol.
Reduction: Myristyl alcohol.
Esterification: Methyl myristate, ethyl myristate.
科学研究应用
Myristic acid, [1-14C] is extensively used in various fields of scientific research:
Chemistry: Used to study lipid metabolism and the synthesis of complex lipids.
Biology: Employed in tracing metabolic pathways and understanding the role of fatty acids in cellular processes.
Medicine: Utilized in research on drug delivery systems and the development of radiolabeled pharmaceuticals.
Industry: Applied in the development of phase change materials for thermal energy storage
作用机制
Myristic acid, [1-14C] exerts its effects primarily through its incorporation into lipid molecules and proteins. The radiolabel allows researchers to track the movement and transformation of the fatty acid within biological systems. Myristic acid is known to undergo myristoylation, a process where it is covalently attached to the N-terminal glycine of proteins, facilitating membrane association and protein-protein interactions .
相似化合物的比较
Palmitic Acid: Another saturated fatty acid with a longer carbon chain (16 carbons).
Stearic Acid: A saturated fatty acid with an 18-carbon chain.
Lauric Acid: A saturated fatty acid with a shorter carbon chain (12 carbons).
Uniqueness of Myristic Acid, [1-14C]:
Radiolabeling: The incorporation of carbon-14 makes myristic acid, [1-14C] unique for tracing and studying metabolic processes.
Chain Length: The 14-carbon chain length of myristic acid provides specific properties in terms of membrane fluidity and protein interactions compared to other fatty acids .
Myristic acid, [1-14C] is a valuable tool in scientific research, offering insights into lipid metabolism, protein modifications, and various biological processes. Its unique properties and applications make it an essential compound in the fields of chemistry, biology, medicine, and industry.
属性
IUPAC Name |
(114C)tetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i14+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNFSRHWOTWDNC-HKGQFRNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC[14C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313228 | |
| Record name | Tetradecanoic-1-14C acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17029-30-0 | |
| Record name | Tetradecanoic-1-14C acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17029-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecanoic-1-14C acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

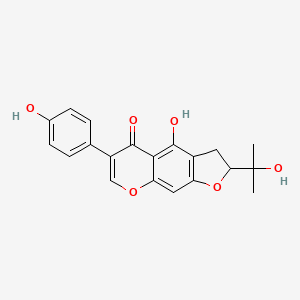

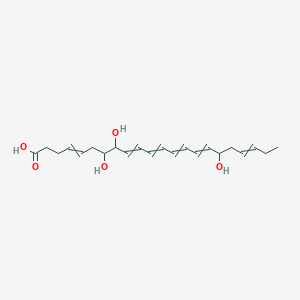
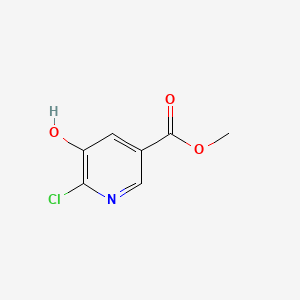
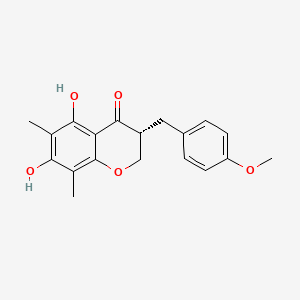
![(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B579887.png)
![2,3,4,5-tetrahydroxy-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B579888.png)
